molecular formula C11H16N2O4S2 B8639994 3-((2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)thio)propanoic acid

3-((2-((tert-Butoxycarbonyl)amino)thiazol-5-yl)thio)propanoic acid

Cat. No. B8639994
M. Wt: 304.4 g/mol
InChI Key: MQVSIWWACSUIJR-UHFFFAOYSA-N
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Patent
US09133218B2

Procedure details

3-[2-(tert-butoxycarbonylamino)thiazol-5-yl]sulfanylpropanoic acid (300 mg, 1.0 mmol) was dissolved in polyphosphoric acid (3.08 g, 14 mmol) and heated at 60˜80° C. for 2 hours. The reaction mixture was diluted with ice-cold water and neutralized with NaHCO3 to pH (8˜9) and the solid formed, filtered and washed with water and dried to give the title compound a yellow solid (150 mg, 80% yield)1H NMR (400 Mz, d6-DMSO) δ2.67 (t, 2H), 3.34 (t, 2H), 7.18 (s, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[S:10][C:11]([S:14][CH2:15][CH2:16][C:17]([OH:19])=O)=[CH:12][N:13]=1)=O)(C)(C)C>C([O-])(O)=O.[Na+]>[NH2:8][C:9]1[S:10][C:11]2[S:14][CH2:15][CH2:16][C:17](=[O:19])[C:12]=2[N:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1SC(=CN1)SCCC(=O)O
Name
polyphosphoric acid
Quantity
3.08 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 60˜80° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C(CCS2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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